

Application Notes and Protocols for SAHM1 Use in Genome-wide Suppression Studies

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Compound of Interest

Compound Name: SAHM1

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Introduction

SAHM1 (Stereo-specific, All-hydrocarbon, Macrocyclic, Helical 1) is a cell-permeable, hydrocarbon-stapled alpha-helical peptide that acts as a potent inhibitor of the Notch signaling pathway.[1][2][3][4] It functions by disrupting the formation of the Notch transactivation complex, specifically by preventing the assembly of the intracellular domain of Notch (ICN) with its coactivators, CSL and MAML1.[5] This targeted inhibition leads to the genome-wide suppression of Notch-activated genes, making **SAHM1** a valuable tool for studying the role of Notch signaling in various biological processes and a potential therapeutic agent in diseases driven by aberrant Notch activation, such as T-cell acute lymphoblastic leukemia (T-ALL) and allergic asthma.

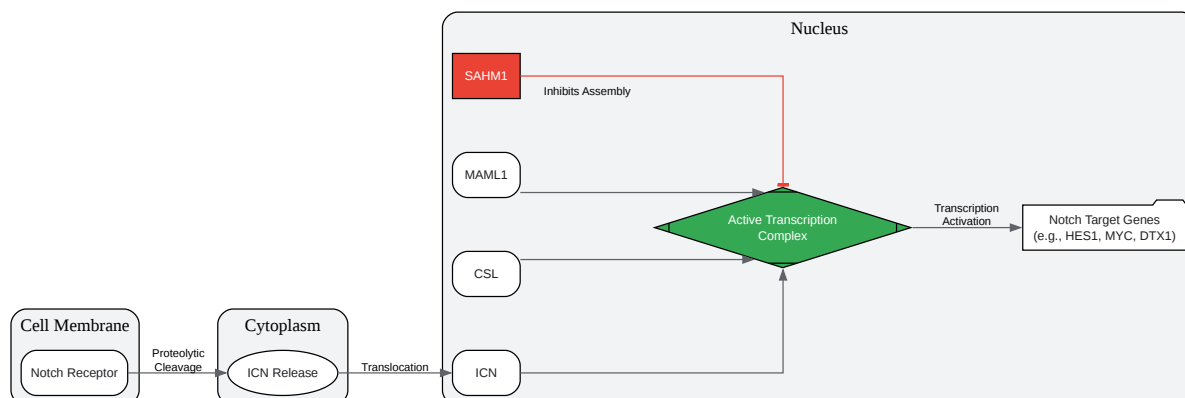
These application notes provide detailed protocols for the use of **SAHM1** in genome-wide suppression studies, focusing on both in vitro and in vivo models of T-ALL and allergic asthma.

Mechanism of Action of SAHM1

The Notch signaling pathway is a highly conserved cell-cell communication system crucial for development and tissue homeostasis. Ligand binding to the Notch receptor triggers a series of proteolytic cleavages, releasing the ICN. ICN then translocates to the nucleus, where it forms a complex with the DNA-binding protein CSL (CBF1/RBP-Jk/Su(H)/Lag-1) and the coactivator

Mastermind-like 1 (MAML1). This ternary complex activates the transcription of Notch target genes.

SAHM1 is a synthetic peptide designed to mimic the alpha-helical region of MAML1 that binds to the ICN-CSL complex. By competitively binding to this complex, **SAHM1** prevents the recruitment of MAML1, thereby inhibiting the formation of the active transcriptional complex and suppressing the expression of Notch target genes.



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Figure 1: Mechanism of **SAHM1** Action in the Notch Signaling Pathway.

Application 1: Genome-wide Suppression of Notch Signaling in T-cell Acute Lymphoblastic Leukemia (T-ALL)

Overview

Aberrant Notch1 signaling is a key driver in over 60% of T-ALL cases. **SAHM1** has been shown to effectively suppress Notch-driven gene expression and inhibit the proliferation of T-ALL cells in vitro and in vivo.

Quantitative Data Summary

Cell Line	Treatment	Key Downregulated Genes	Fold Change (vs. Control)	p-value	Reference
KOPT-K1	SAHM1 (20 μ M) for 24h	HES1	~0.4	<0.05	
KOPT-K1	SAHM1 (20 μ M) for 24h	MYC	~0.6	<0.05	
KOPT-K1	SAHM1 (20 μ M) for 24h	DTX1	~0.3	<0.01	
HPB-ALL	SAHM1 (20 μ M) for 24h	DTX1	~0.5	<0.05	

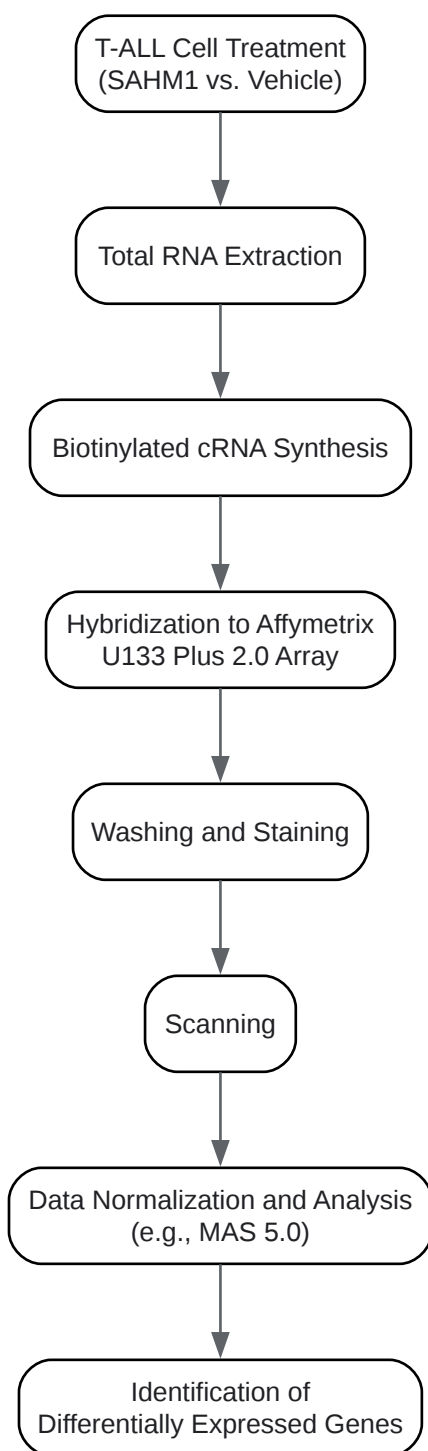
Table 1: Effect of **SAHM1** on Notch Target Gene Expression in T-ALL Cell Lines.

Animal Model	Treatment	Outcome Measure	Result (vs. Vehicle)	p-value	Reference
T-ALL Xenograft (Mouse)	SAHM1 (30 mg/kg, twice daily, 5 days)	Tumor Burden (Bioluminescence)	Significant regression	0.02	
T-ALL Xenograft (Mouse)	SAHM1 (30 mg/kg, twice daily, 5 days)	Hes1 mRNA levels in blood	Significant decrease	0.0187	
T-ALL Xenograft (Mouse)	SAHM1 (30 mg/kg, twice daily, 5 days)	Myc mRNA levels in blood	Significant decrease	0.023	
T-ALL Xenograft (Mouse)	SAHM1 (30 mg/kg, twice daily, 5 days)	Dtx1 mRNA levels in blood	Significant decrease	0.0006	

Table 2: In Vivo Efficacy of **SAHM1** in a T-ALL Mouse Model.

Experimental Protocols

- **Cell Culture:** Culture human T-ALL cell lines (e.g., KOPT-K1, HPB-ALL) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
- **SAHM1 Preparation:** Dissolve **SAHM1** in sterile water to a stock concentration of 1 mg/ml. Further dilute in culture medium to the desired final concentrations (e.g., 15-20 µM).
- **Treatment:** Seed cells at a density of 5 x 10⁴ cells/well in a 96-well plate. Treat cells with **SAHM1** or a vehicle control (e.g., sterile water).
- **Proliferation Assay:** Monitor cell proliferation at various time points (e.g., 3 and 6 days) using a suitable method such as the CellTiter-Glo Luminescent Cell Viability Assay.



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Figure 2: Experimental Workflow for Microarray Analysis.

- Sample Preparation: Treat T-ALL cells (in triplicate) with **SAHM1** (e.g., 20 μ M) or vehicle for 24 hours.

- **RNA Extraction:** Isolate total RNA from the treated cells using a standard method (e.g., TRIzol reagent or a commercial kit). Assess RNA quality and quantity.
- **cRNA Preparation and Labeling:** Synthesize biotinylated cRNA from the total RNA using a commercial kit such as the Affymetrix 3' IVT Express Kit, following the manufacturer's protocol.
- **Hybridization:** Hybridize the fragmented and labeled cRNA to an Affymetrix GeneChip Human Genome U133 Plus 2.0 Array for 16 hours at 45°C.
- **Washing and Staining:** Wash and stain the arrays using an Affymetrix Fluidics Station 400.
- **Scanning:** Scan the arrays using an Affymetrix GeneChip Scanner 3000.
- **Data Analysis:** Analyze the scanned images using software such as Affymetrix Microarray Suite (MAS) 5.0. Perform data normalization (e.g., global scaling) and identify differentially expressed genes between the **SAHM1**-treated and control groups.
- **Model Generation:** Establish a T-ALL mouse model by transplanting luciferase-expressing human T-ALL cells into immunodeficient mice (e.g., C57BL/6-TyrC/C).
- **Tumor Burden Monitoring:** Monitor tumor engraftment and progression non-invasively using bioluminescence imaging (BLI).
- **SAHM1 Treatment:** Once tumors are established, treat mice with **SAHM1** (e.g., 30 mg/kg, intraperitoneally, twice daily) or a vehicle control for a specified duration (e.g., 5 days).
- **Efficacy Evaluation:** Assess the therapeutic efficacy of **SAHM1** by monitoring changes in tumor burden via BLI.
- **Pharmacodynamic Analysis:** At the end of the treatment period, collect blood or tissue samples to analyze the expression of Notch target genes by qRT-PCR to confirm target engagement.

Application 2: Suppression of Allergic Airway Inflammation

Overview

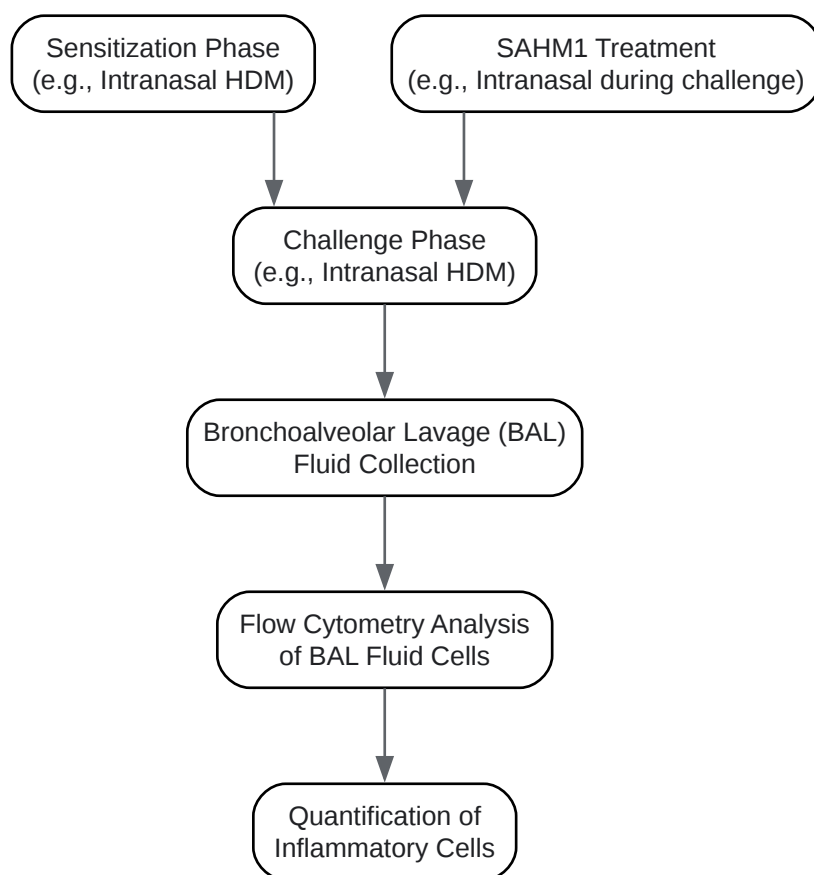
The Notch signaling pathway is implicated in the pathogenesis of allergic asthma. **SAHM1** has been shown to ameliorate the hallmarks of allergic asthma in a house dust mite (HDM)-induced mouse model by reducing airway inflammation.

Quantitative Data Summary

Animal Model	Treatment	Outcome Measure	Result (vs. Control)	p-value	Reference
HDM-induced Asthma (Mouse)	SAHM1 (1 µg, intranasal, during challenge phase)	Eosinophil numbers in BAL fluid (x10 ⁴)	~2 vs. ~8	<0.05	
HDM-induced Asthma (Mouse)	SAHM1 (1 µg, intranasal, during challenge phase)	T cell numbers in BAL fluid (x10 ⁴)	~1 vs. ~3	<0.05	
HDM-induced Asthma (Mouse) with anti-IFN-γ	SAHM1 (1 µg, intranasal)	GATA3+ CD4+ T cells in BAL fluid (%)	Significant reduction	<0.05	
HDM-induced Asthma (Mouse) with anti-IFN-γ	SAHM1 (1 µg, intranasal)	IL-4+ CD4+ T cells in BAL fluid (%)	Significant reduction	<0.05	

Table 3: Effect of **SAHM1** on Airway Inflammation in an HDM-induced Asthma Mouse Model.

Experimental Protocols



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Figure 3: Workflow for the HDM-induced Asthma Model and **SAHM1** Treatment.

- Animals: Use a suitable mouse strain, such as BALB/c mice.
- Sensitization and Challenge:
 - Sensitization: On day 0, sensitize mice by intranasal administration of house dust mite (HDM) extract (e.g., 10 µg in 40 µl of PBS).
 - Challenge: From days 7 to 11, challenge the mice daily with intranasal administration of HDM extract (e.g., 20 µg in 40 µl of PBS).
- **SAHM1** Treatment: Administer **SAHM1** (e.g., 1 µg in a suitable vehicle) or a vehicle control intranasally during the challenge phase.

- Bronchoalveolar Lavage (BAL): 24 hours after the final challenge, euthanize the mice and perform a bronchoalveolar lavage by flushing the lungs with PBS.
- Cell Analysis: Centrifuge the BAL fluid to pellet the cells. Resuspend the cells for analysis.
- Cell Staining:
 - Resuspend the BAL cells in FACS buffer (PBS with 2% FBS).
 - Block Fc receptors with an anti-CD16/CD32 antibody.
 - Stain the cells with a cocktail of fluorescently-labeled antibodies against cell surface markers to identify different immune cell populations (e.g., CD45, Siglec-F for eosinophils; CD3, CD4 for T helper cells).
- Flow Cytometry: Acquire the stained cells on a flow cytometer.
- Data Analysis: Analyze the flow cytometry data to quantify the number and percentage of different immune cell populations in the BAL fluid.

Conclusion

SAHM1 is a powerful research tool for investigating the role of Notch signaling in health and disease. Its ability to specifically inhibit the Notch transactivation complex allows for the targeted suppression of Notch-dependent gene expression. The protocols outlined in these application notes provide a framework for utilizing **SAHM1** in genome-wide suppression studies in the context of T-ALL and allergic asthma, enabling researchers to further elucidate the therapeutic potential of Notch inhibition.

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